CD38 Glycohydrolase Inhibition: A Target Engagement Profile Not Shared by the Ethyl Ester Analog
In a biochemical assay using human CD38 extracellular domain expressed in Pichia pastoris, benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate inhibited CD38 activity with an IC50 of 19,000 nM (19 µM) [1]. In contrast, the ethyl ester analog F1874-108 (CAS 335223-43-3) is documented as an inhibitor of brassinosteroid biosynthesis in plants with no reported CD38 activity . This target profile divergence means that the benzyl ester offers a distinct entry point for CD38-related immuno-oncology or metabolic disease research that the ethyl ester does not address.
| Evidence Dimension | Inhibition of human CD38 extracellular domain |
|---|---|
| Target Compound Data | IC50 = 19,000 nM (19 µM) |
| Comparator Or Baseline | Ethyl ester analog F1874-108 (CAS 335223-43-3): no CD38 inhibitory activity reported; primary annotation is brassinosteroid biosynthesis inhibitor. |
| Quantified Difference | Qualitative difference in target profile; CD38 activity absent in comparator. |
| Conditions | Human CD38 extracellular domain expressed in Pichia pastoris; CHAPS and NAD colorimetric-based assay. |
Why This Matters
For research programs focused on NAD metabolism, CD38-mediated immunosuppression, or immuno-oncology, the benzyl ester provides a target engagement opportunity that the structurally closest commercial analog does not offer.
- [1] BindingDB Entry BDBM50111020. IC50: 19,000 nM for inhibition of human CD38 extracellular domain expressed in Pichia pastoris using CHAPS and NAD by colorimetric-based assay. View Source
